1-(Benzo[d]thiazol-2-ylthio)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NOS2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NOS2/c1-2-8(13)7-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,2,7H2,1H3 |
InChI Key |
MOXNZCQICORATE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Modification of the Thioether Side Chain:the Butan 2 One Moiety Can Be Altered in Several Ways. the Primary Method is to Use Different α Halo Carbonyl Compounds in the S Alkylation Step with 2 Mercaptobenzothiazole. This Allows for Variation In:
Chain Length: Using α-halo ketones with different carbon chain lengths (e.g., 1-chloroacetone, 1-chloro-2-pentanone).
Functional Groups: Introducing other functional groups onto the side chain. For example, using ethyl bromopyruvate would introduce an ester group.
Aromatic/Alicyclic Moieties: Employing α-halo ketones bearing aromatic or alicyclic rings (e.g., 2-bromoacetophenone) to generate analogs with significantly different steric and electronic properties. jyoungpharm.org
Further derivatization can be performed on the ketone functional group of the side chain, such as reduction to an alcohol, conversion to an imine, or other standard ketone chemistries to create a diverse library of analogs.
Modification of the Butan-2-one Chain
The butan-2-one chain of 1-(benzo[d]thiazol-2-ylthio)butan-2-one offers several reactive sites for chemical modification, including the carbonyl group and the adjacent α-methylene and methyl groups. These sites are amenable to a variety of organic transformations, enabling the synthesis of a diverse library of derivatives.
One common strategy involves reactions at the α-methylene group, which is activated by the adjacent carbonyl. This allows for base-catalyzed condensation reactions, such as the Knoevenagel condensation, with various aldehydes. diva-portal.org This reaction would involve the deprotonation of the active methylene (B1212753) group, followed by a nucleophilic attack on a carbonyl compound, ultimately forming a new carbon-carbon bond and introducing diverse substituents. diva-portal.org
Another significant modification pathway is the transformation of the ketone functional group itself. The carbonyl group can be converted into a hydrazone by reacting with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. chemmethod.comresearchgate.net These hydrazone intermediates are not merely simple derivatives but serve as crucial precursors for the synthesis of heterocyclic rings. For instance, subsequent cyclization of these hydrazones can lead to the formation of pyrazole (B372694) rings, effectively converting the linear butan-2-one chain into a more complex, rigid heterocyclic system. nano-ntp.comnano-ntp.com
Furthermore, the entire α-(benzothiazol-2-ylthio)ketone moiety can be utilized in cyclization reactions to form other heterocyclic structures. A well-established method for synthesizing 4-thiazolidinone (B1220212) rings involves the reaction of a Schiff base (formed from the ketone) with thioglycolic acid. rsc.orgnih.gov This reaction, often catalyzed by anhydrous ZnCl₂, proceeds via cyclization to yield thiazolidinone-appended benzothiazole (B30560) derivatives. nih.gov While these examples often start from hydrazide precursors, the underlying principle of cyclizing a side chain attached to the benzothiazole core is directly applicable.
The table below summarizes potential synthetic modifications targeting the butan-2-one chain.
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure |
| α-Methylene Group | Knoevenagel Condensation | Aromatic Aldehydes, Base Catalyst | α,β-Unsaturated Ketone Derivatives |
| Carbonyl Group | Hydrazone Formation | Hydrazine Hydrate, Acetic Acid | Hydrazone Intermediate |
| Hydrazone Intermediate | Pyrazole Formation | Intramolecular Cyclization | Pyrazole-Benzothiazole Hybrid |
| Schiff Base Intermediate | Thiazolidinone Formation | Thioglycolic Acid, ZnCl₂ | Thiazolidinone-Benzothiazole Hybrid |
These modifications transform the relatively simple butan-2-one side chain into more complex and functionally diverse groups, which can significantly alter the molecule's biological activity and physical properties.
Substituent Effects on the Benzothiazole Ring System
The electronic properties of the benzothiazole ring system can be systematically modulated by introducing various substituents onto the fused benzene (B151609) ring. The nature and position of these substituents significantly influence the reactivity of the entire molecule and its potential as a pharmacophore. nano-ntp.comnano-ntp.com Structure-activity relationship (SAR) studies on related 2-(benzothiazolylthio)acetamide derivatives have demonstrated that substitutions on the benzothiazole ring are critical for biological potency and selectivity. nih.gov
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the heterocyclic system, which can affect reaction yields and biological interactions. For example, in the synthesis of related benzothiazole derivatives through condensation reactions, aldehydes containing electron-deficient groups often result in higher product yields compared to those with electron-rich groups. mdpi.com Conversely, studies on benzothiazole–pyrazole hybrids have shown that the presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂), enhances antioxidant activity. nano-ntp.comnano-ntp.com
Common positions for substitution on the benzothiazole ring are positions 5, 6, and 7. The effects of different substituents are summarized in the table below based on findings from various benzothiazole derivatives.
| Substituent Type | Example Groups | Position | Observed Effect on Benzothiazole Derivatives |
| Electron-Donating | -OCH₃, -OH, -NH₂ | 6 | Can increase biological activity (e.g., antioxidant potential). nano-ntp.comnano-ntp.com |
| -CH₃ | 4 | Can enhance biological potency in specific assays. mdpi.com | |
| Electron-Withdrawing | -Cl, -F, -Br | 6 | Often used to modulate lipophilicity and metabolic stability. nih.govescholarship.org |
| -NO₂ | 6 | Can increase reactivity in certain synthetic steps; may influence biological targeting. | |
| Halogens | -F, -Cl | 6 | Incorporation of halogens can lead to potent and selective biological activity. nih.gov |
The strategic placement of these substituents is a key tool in medicinal chemistry for optimizing lead compounds. For instance, in the development of CCR3 receptor antagonists based on a 2-(benzothiazolylthio)acetamide scaffold, the incorporation of a 6-amino group was a key finding. nih.gov Similarly, SAR studies on other benzothiazole-based ligands have shown that aryl substitution is important for determining receptor subtype selectivity. nih.gov Therefore, the synthesis of this compound analogues with varied substitution patterns on the benzothiazole ring is a critical strategy for developing derivatives with tailored properties.
Formation of Complex Hybrid Structures and Conjugates
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design to create novel compounds with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The this compound structure serves as an excellent platform for creating such complex hybrid molecules, primarily by leveraging the reactivity of its butan-2-one chain and the inherent versatility of the benzothiazole nucleus.
Benzothiazole-Pyrimidine Hybrids: Pyrimidine (B1678525) derivatives are known for a wide range of biological activities. Hybrid structures linking benzothiazole and pyrimidine moieties have been synthesized and evaluated for various therapeutic applications. nih.govnih.gov A common synthetic route involves the reaction of a benzothiazole precursor, such as a 2-aminobenzothiazole (B30445) derivative bearing a reactive handle, with a pyrimidine precursor like a 1,3-dicarbonyl compound or its equivalent. semanticscholar.org For instance, a lead compound can be synthesized by linking the benzothiazole ring to a pyrimidine moiety through a thioacetamido linkage. nih.gov This initial hybrid can then undergo further reactions at the pyrimidine ring, such as N-alkylation or nucleophilic substitution, to generate a library of diverse target compounds. nih.gov
Benzothiazole-Pyrazole Hybrids: Pyrazole moieties are another important class of heterocycles in medicinal chemistry. The synthesis of benzothiazole-pyrazole hybrids typically involves a multi-step pathway. nano-ntp.comnano-ntp.com A key step is the formation of a hydrazone intermediate from a ketone precursor. In the context of the title compound, the butan-2-one's carbonyl group could be condensed with an arylhydrazine. acs.orgnih.gov The resulting hydrazone can then undergo intramolecular cyclization under dehydrating conditions, such as with acid catalysis, to form the pyrazole ring fused or linked to the benzothiazole scaffold. nano-ntp.comnano-ntp.com The specific substituents on the starting materials will dictate the final substitution pattern on the pyrazole ring.
Benzothiazole-Thiazolidinone Hybrids: Thiazolidinone rings are another valuable heterocyclic motif. The synthesis of thiazolidinone-appended benzothiazoles is well-documented. rsc.org A general and efficient method involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.gov Starting with this compound, the ketone would first be converted to an imine (Schiff base) by reacting with a primary amine. This intermediate would then be reacted with thioglycolic acid in a solvent like dry dioxane, often with a catalyst, to yield the final benzothiazole-thiazolidinone hybrid. rsc.orgnih.gov
The table below outlines synthetic strategies for creating these complex hybrid structures.
| Hybrid Structure | Key Precursors from Benzothiazole Scaffold | Key Reagents for Heterocycle Formation | General Synthetic Strategy |
| Benzothiazole-Pyrimidine | 2-Guanidinobenzothiazole or 2-aminobenzothiazole derivative | Diethyl malonate, 1,3-dicarbonyl compounds | Condensation and cyclization reactions. nih.govsemanticscholar.org |
| Benzothiazole-Pyrazole | α-(Benzothiazolylthio)ketone or hydrazide | Hydrazine derivatives | Formation of a hydrazone intermediate followed by acid-catalyzed intramolecular cyclization. nano-ntp.comnano-ntp.com |
| Benzothiazole-Thiazolidinone | α-(Benzothiazolylthio)ketone | Primary amines, thioglycolic acid | Formation of a Schiff base intermediate followed by cyclocondensation with thioglycolic acid. rsc.orgnih.gov |
These derivatization strategies highlight the synthetic flexibility of the this compound core structure, allowing for its elaboration into a wide range of complex molecules for further investigation.
Sophisticated Spectroscopic and Structural Elucidation Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(Benzo[d]thiazol-2-ylthio)butan-2-one, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons, respectively. For this compound, the aromatic protons of the benzothiazole (B30560) ring are expected to appear in the range of δ 7.3–8.1 ppm chemicalbook.com. The aliphatic protons of the butanone chain would have characteristic shifts: the methylene (B1212753) (CH₂) protons adjacent to the sulfur atom would likely resonate around δ 4.0 ppm, the carbonyl-adjacent methylene (CH₂) protons of the ethyl group around δ 2.8 ppm, and the terminal methyl (CH₃) protons as a triplet around δ 1.1 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, expected around δ 207 ppm docbrown.info, while the aromatic carbons would appear between δ 120–155 ppm lookchem.comresearchgate.net.
Multi-dimensional NMR techniques are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. A key correlation would be observed between the methylene and methyl protons of the ethyl group (–CH₂–CH₃) in the butanone side chain, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. researchgate.net This would definitively assign the carbon signals for each protonated carbon in both the benzothiazole ring and the butanone chain.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. researchgate.net This is vital for connecting the different fragments of the molecule. Expected key HMBC correlations would include the one between the methylene protons adjacent to the sulfur (S–CH₂) and the carbons of the benzothiazole ring, as well as the carbonyl carbon (C=O). Another crucial correlation would be from the methylene protons of the ethyl group to the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations |
| Benzothiazole Aromatic | 7.3 - 8.1 (m) | 120 - 155 | Protons on one ring correlate to carbons on the same ring |
| S-CH₂ | ~4.0 (s) | ~45 | C=O, Benzothiazole carbons |
| C=O | - | ~207 | S-CH₂, C=O-CH₂ |
| C=O-CH₂ | ~2.8 (q) | ~37 | C=O, CH₃ |
| CH₃ | ~1.1 (t) | ~8 | C=O-CH₂ |
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing molecules in their crystalline state. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing materials with low solubility. ssNMR could provide insights into the molecular packing and conformation of this compound in the solid phase, which may differ from its conformation in solution. However, no specific solid-state NMR studies for this compound have been reported in the literature.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For this compound, the FT-IR spectrum would be dominated by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically found in the range of 1700–1725 cm⁻¹ jyoungpharm.orgnih.gov. Other key absorptions would include:
Aromatic C=C and C=N stretching vibrations from the benzothiazole ring in the 1450–1600 cm⁻¹ region. researchgate.netresearchgate.net
Aliphatic C-H stretching vibrations from the butanone chain just below 3000 cm⁻¹.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
The C-S stretching vibration, which typically appears as a weaker band in the 600–800 cm⁻¹ range. researchgate.net
Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the non-polar C=C and C-S bonds of the benzothiazole ring system. Together, these techniques confirm the presence of all key functional groups and can offer clues about intermolecular interactions, such as hydrogen bonding or π-π stacking, through shifts in vibrational frequencies.
Table 2: Expected Characteristic Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| Ketone C=O Stretch | 1700 - 1725 | FT-IR (Strong) |
| Aromatic C=C/C=N Stretch | 1450 - 1600 | FT-IR, Raman |
| C-S Stretch | 600 - 800 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₁NOS₂), the calculated exact mass is 237.0333. An HRMS measurement confirming this mass would provide strong evidence for the compound's identity. jyoungpharm.org
Furthermore, the fragmentation pattern observed in the mass spectrum gives structural information. Key fragmentation pathways would likely involve:
Cleavage of the S–CH₂ bond, leading to the formation of a stable benzothiazole-2-thiolate fragment (m/z 167) and a butan-2-one cation fragment.
McLafferty rearrangement of the butanone side chain.
Loss of the ethyl group (–CH₂CH₃) from the butanone moiety.
Analysis of these fragments helps to confirm the connectivity of the molecular structure. nih.gov
X-ray Crystallography for Definitive Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While no crystal structure for this compound has been reported in the crystallographic databases, analysis of related structures provides insight into expected features. researchgate.netresearchgate.net
A crystallographic study would be expected to show a nearly planar benzothiazole ring system. researchgate.net The butanone side chain would exhibit conformational flexibility. The analysis would also detail how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between the aromatic benzothiazole rings or C–H···O interactions involving the ketone oxygen, which govern the supramolecular architecture. lookchem.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and pKₐ Determination Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The benzothiazole moiety acts as the primary chromophore in this compound. Benzothiazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. researchgate.netmdpi.commdpi.comnist.gov The spectrum would likely show multiple absorption maxima between 250 and 320 nm. A weaker n→π* transition associated with the carbonyl group's non-bonding electrons might also be observed at longer wavelengths.
UV-Vis spectroscopy is also a common method for determining the acid dissociation constant (pKₐ) of a compound. nist.gov The basicity of this compound is primarily associated with the nitrogen atom of the thiazole (B1198619) ring. By measuring the UV-Vis absorbance of the compound in a series of buffer solutions with varying pH, one can monitor the spectral changes that occur upon protonation or deprotonation. Plotting the absorbance at a specific wavelength against the pH allows for the calculation of the pKₐ value. To date, an experimental pKₐ value for this compound has not been published.
Computational and Theoretical Investigations of 1 Benzo D Thiazol 2 Ylthio Butan 2 One
Reaction Pathway and Transition State Analysis using Computational Methods
The formation of 1-(Benzo[d]thiazol-2-ylthio)butan-2-one is presumed to occur via a nucleophilic substitution reaction between 2-mercaptobenzothiazole (B37678) and an appropriate 4-carbon α-haloketone, such as 1-chlorobutan-2-one (B1265656). Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of this reaction mechanism, including the identification of transition states and the determination of reaction energy profiles.
Detailed computational studies specifically for the reaction forming this compound are not extensively available in the public domain. However, insights can be drawn from computational analyses of analogous S-alkylation reactions involving thiols and α-haloketones. These studies consistently indicate that the reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Proposed SN2 Reaction Pathway:
The reaction is initiated by the nucleophilic attack of the sulfur atom of the 2-mercaptobenzothiazole anion (the thiolate) on the electrophilic carbon atom bearing the halogen in 1-chlorobutan-2-one. This concerted process involves the simultaneous formation of the C-S bond and the breaking of the C-Cl bond, passing through a single transition state.
A general representation of the reaction is as follows:
Benzothiazole-2-thiolate + 1-chlorobutan-2-one → [Transition State]‡ → this compound + Chloride ion
Transition State Analysis:
Computational modeling of this SN2 reaction allows for the characterization of the transition state geometry and its associated energy. The transition state is a high-energy, unstable species where the nucleophile and the leaving group are both partially bonded to the central carbon atom. In analogous systems, the transition state for the S-alkylation of thiols with α-haloketones has been shown to possess a trigonal bipyramidal geometry around the central carbon.
Kinetic and computational studies have demonstrated that halogens positioned alpha to a carbonyl group exhibit enhanced reactivity in SN2 reactions compared to simple halo-alkanes. up.ac.za This increased reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state.
Competing Reaction Pathways:
It is important to note that for reactions between nucleophiles and α-haloketones, a competing reaction pathway, namely epoxidation (the Favorskii rearrangement), can also occur. up.ac.za Computational studies on similar systems have shown that both the SN2 and epoxidation pathways can have low and comparable activation energies. up.ac.za The preferred pathway is often influenced by factors such as the nature of the nucleophile, the solvent, and the specific substituents on the α-haloketone. In the case of a soft nucleophile like a thiolate, the SN2 pathway is generally favored.
Illustrative Computational Data:
While specific data for the target molecule is unavailable, the following tables provide an illustrative representation of the type of data that would be generated from a computational analysis of the proposed SN2 reaction pathway, based on findings for similar reactions.
Table 1: Calculated Relative Energies for the SN2 Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (Benzothiazole-2-thiolate + 1-chlorobutan-2-one) | 0.0 |
| Transition State | +15 to +25 |
| Products (this compound + Cl-) | -10 to -20 |
Note: These are hypothetical values based on typical SN2 reactions of this type and are for illustrative purposes only.
Table 2: Key Geometric Parameters of the Proposed Transition State
| Parameter | Description | Typical Calculated Value |
| C-S bond length | Forming carbon-sulfur bond | 2.2 - 2.5 Å |
| C-Cl bond length | Breaking carbon-chlorine bond | 2.1 - 2.4 Å |
| S-C-Cl bond angle | Angle between nucleophile, carbon, and leaving group | ~175° - 180° |
Note: These are hypothetical values based on typical SN2 transition states and are for illustrative purposes only.
The analysis of the reaction pathway and transition state through computational methods provides fundamental insights into the reactivity and mechanism of the formation of this compound. Future dedicated computational studies on this specific molecule would be invaluable for confirming these proposed mechanistic details and for providing precise energetic and geometric data.
Mechanistic Chemical Transformation Studies of 1 Benzo D Thiazol 2 Ylthio Butan 2 One
Investigation of Radical Switching and Carbon-Carbon Bond Formation
The 2-benzothiazolylthio group has been identified as a highly effective auxiliary for radical switching, a process that enables the formation of carbon-carbon bonds under mild conditions. rsc.org Research has demonstrated that, in the presence of an acridinium-based photocatalyst and visible light, carbon radicals can be generated from the α-C–H bonds in sulfides like 1-(Benzo[d]thiazol-2-ylthio)butan-2-one. rsc.org This generated radical can subsequently couple with electron-deficient alkenes, providing a pathway to more complex molecular structures. rsc.org
This photoredox process represents an efficient method for creating γ,γ-disubstituted α-amino acid derivatives through sequential reactions. rsc.org The benzothiazoline (B1199338) moiety, a related structure, has also been recognized as a versatile radical transfer reagent, further highlighting the capacity of the benzothiazole (B30560) scaffold to participate in radical-mediated C-C bond construction. mdpi.comnih.govresearchgate.netscilit.com The activation of these compounds can proceed through single-electron oxidation, generating key radical cation intermediates that are highly reactive. mdpi.comresearchgate.net
| Entry | Reactant A | Reactant B (Alkene) | Catalyst | Light Source | Product | Yield (%) |
| 1 | This compound | Methyl Acrylate | Acridinium Photocatalyst | Visible Light | Methyl 4-(benzo[d]thiazol-2-ylthio)-5-oxohexanoate | High |
| 2 | This compound | Acrylonitrile | Acridinium Photocatalyst | Visible Light | 4-(Benzo[d]thiazol-2-ylthio)-5-oxohexanenitrile | High |
| 3 | This compound | N-Phenylmaleimide | Acridinium Photocatalyst | Visible Light | 3-(1-(Benzo[d]thiazol-2-ylthio)-2-oxobutyl)pyrrolidine-2,5-dione | Moderate |
This table is illustrative, based on the described reactivity. Specific yield data for this compound would require targeted experimental results.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by multiple electrophilic and nucleophilic centers. The benzothiazole-2-sulfide group can function as a "pseudohalide nucleofuge," or leaving group. researchgate.net This behavior is observed in reactions where oxygen and nitrogen nucleophiles displace the benzothiazolylthio moiety from a heterocyclic core. researchgate.net This implies that the carbon atom of the butanone chain attached to the sulfur is an electrophilic center, susceptible to nucleophilic attack. The precursor, benzothiazole-2-thiol, acts as a potent nucleophile upon deprotonation, readily participating in substitution reactions to form the thioether linkage. nih.govnih.gov
The butanone portion of the molecule contains two primary reactive sites:
The Carbonyl Carbon: This carbon is electrophilic and can be attacked by a wide range of nucleophiles.
The α-Carbons: The protons on the carbons adjacent to the ketone (C1 and C3) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles.
| Reaction Type | Reagent | Reactive Site on Substrate | Product Type |
| Nucleophilic Substitution | Amine (e.g., R-NH₂) | C1 (Thioether Linkage) | 1-Amino-butan-2-one + Benzothiazole-2-thiol |
| Nucleophilic Addition | Grignard Reagent (e.g., R-MgBr) | C2 (Carbonyl Carbon) | Tertiary Alcohol |
| Enolate Alkylation | Base (e.g., LDA), then Alkyl Halide (R-X) | C1 or C3 (α-Carbons) | α-Alkylated Ketone |
Cycloaddition Reactions and Their Stereoselectivity
While direct cycloaddition studies on this compound are not extensively documented, the reactivity of structurally similar compounds provides significant insight. For instance, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles have been used as effective dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides. nih.gov These reactions proceed with exclusive regioselectivity and variable diastereoselectivity, leading to the formation of complex spiro-heterocyclic systems. nih.gov
The stereochemical outcome (exo/endo selectivity) of these cycloadditions is highly dependent on the substitution pattern of the dipolarophile. nih.gov Computational studies, including analysis of global electron density transfer (GEDT), indicate that these are polar reactions that proceed through an asynchronous one-step mechanism. nih.gov It is plausible that derivatives of this compound, such as its α,β-unsaturated counterpart, could participate in similar [3+2] or Diels-Alder [4+2] cycloadditions, with the benzothiazolylthio group influencing the stereoselectivity of the product formation. nih.govresearchgate.netrsc.org
| Dipolarophile Substituent (Aryl Group) | Dipole | Product Ratio (exo/endo) | Reference |
| Phenyl | Azomethine Ylide | Varies | nih.gov |
| 4-Nitrophenyl | Azomethine Ylide | Predominantly one diastereomer | nih.gov |
| 4-Methoxyphenyl | Azomethine Ylide | Mixture of diastereomers | nih.gov |
| 2-Chlorophenyl | Azomethine Ylide | Varies | nih.gov |
This table is based on the analogous system (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile to illustrate the principles of stereoselectivity.
Oxidation and Reduction Pathways
The sulfur atom in the thioether linkage and the carbonyl group are susceptible to redox transformations.
Oxidation: The thioether sulfur is readily oxidized. Studies on related benzothiazole thioether derivatives have shown they can act as oxidation inhibitors, implying they are oxidized in the process. researchgate.net Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can be expected to convert the thioether into the corresponding sulfoxide (B87167) and, upon further oxidation with a stronger agent or harsher conditions, to the sulfone. These transformations significantly alter the electronic properties and steric bulk around the sulfur atom.
Reduction: The ketone carbonyl group can be reduced to a secondary alcohol using standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would transform this compound into 1-(Benzo[d]thiazol-2-ylthio)butan-2-ol. The choice of reagent can influence the selectivity if other reducible functional groups are present.
| Transformation | Reagent(s) | Functional Group Targeted | Expected Product |
| Oxidation | m-CPBA (1 eq.) | Thioether | 1-(Benzo[d]thiazol-2-ylsulfinyl)butan-2-one |
| Oxidation | m-CPBA (>2 eq.) | Thioether | 1-(Benzo[d]thiazol-2-ylsulfonyl)butan-2-one |
| Reduction | NaBH₄ | Ketone | 1-(Benzo[d]thiazol-2-ylthio)butan-2-ol |
Exploration of Biochemical Interactions and Biological Target Engagement
Mechanistic Aspects of Antimicrobial Activity (in vitro studies)
Antifungal Action
Derivatives of 2-mercaptobenzothiazole (B37678) (MBT) have demonstrated notable antifungal properties against a variety of yeasts and fungi. The parent compound, MBT, has been studied for its anti-Candida activity, showing 50% growth inhibition against 15 different Candida strains at concentrations ranging from 1 to 78 mg/L nih.gov. Its efficacy has also been confirmed against Aspergillus niger, where a concentration of 33 mg/L was sufficient to completely inhibit growth nih.gov.
Specific structural modifications to the MBT scaffold have yielded compounds with enhanced potency. For instance, 2-(alkenylthio)-5-aminobenzothiazoles have shown significant activity against Candida albicans, with derivatives featuring –(CH₂)₃-CH=CH₂ or –CH₂CH=CH-C₂H₅ side chains exhibiting a minimum inhibitory concentration (MIC) of 15.6 μg/mL nih.gov. Furthermore, the derivative 2-(thiocyanomethylthio)benzothiazole is recognized as a potent contact fungicide, highlighting the therapeutic potential of this chemical class in agriculture and medicine nih.govsemanticscholar.org.
Antiviral Action
The benzothiazole (B30560) scaffold is a key component in the development of various antiviral agents nih.govresearchgate.net. Research has shown that derivatives of MBT are active against several types of viruses nih.gov. Early studies identified the antiviral potential of benzothiazole and benzothiazolinethione derivatives against vaccinia virus, Newcastle disease virus (NDV), and western equine encephalomyelitis (WEE) virus semanticscholar.orgnih.gov. One of the most effective compounds from these studies was 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione, which showed selective activity against the vaccinia virus semanticscholar.orgnih.gov. The parent compound, 2-mercaptobenzothiazole, also displayed some inhibitory effect against NDV semanticscholar.orgnih.gov.
More recent research has expanded the known antiviral scope of this chemical family. Benzothiazole derivatives have been investigated for activity against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) nih.govmdpi.com. For example, 2-(p-chlorophenoxymethyl)benzothiazole was identified as an inhibitor of the HIV reverse transcriptase (RT) enzyme nih.gov. Other derivatives have shown the ability to inhibit HCV RNA-dependent RNA polymerase, a crucial enzyme for viral replication nih.gov. Additionally, studies on in vivo models have explored the effects of benzothiazole derivatives against various strains of the influenza A2 virus nih.gov.
Biofilm Formation Inhibition and Two-Component System Modulation
Benzothiazole derivatives have emerged as promising agents for combating bacterial resistance, not by killing the bacteria directly, but by disrupting their communication and defense mechanisms, such as biofilm formation nih.govbiorxiv.org. These compounds can act as anti-quorum sensing (QS) agents, interfering with the cell-to-cell signaling that bacteria use to coordinate group behaviors, including virulence nih.govnih.gov.
Specifically, certain benzothiazole derivatives have been shown to suppress QS-regulated virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. This includes the inhibition of biofilm formation, the production of extracellular polysaccharides, and the activity of extracellular enzymes nih.gov. By disrupting these pathways, the compounds can mitigate the pathogen's ability to cause infection princeton.edu.
A significant mechanism for this activity involves the modulation of two-component systems, which are critical for bacterial signal transduction. Research has identified novel benzothiazole derivatives that specifically target the Gac/Rsm two-component system in P. aeruginosa nih.gov. By inhibiting the phosphorylation of key proteins within this system, these compounds disrupt downstream virulence gene expression and subsequent biofilm formation, acting as effective antibacterial synergists nih.gov.
Mechanistic Insights into Anticancer Activity (in vitro studies)
Apoptosis Induction Pathways
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells nih.govresearchgate.net. Numerous studies have shown that these compounds can trigger the mitochondrial intrinsic pathway of apoptosis nih.govfrontiersin.orgnih.govnih.gov.
This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential researchgate.netfrontiersin.org. The disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm nih.govnih.gov. This event activates a cascade of enzymes known as caspases, particularly the initiator caspase-9 and the executioner caspase-3 nih.govfrontiersin.orgnih.gov. The activation of this caspase cascade ultimately leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage frontiersin.orgnih.gov.
The regulation of this pathway by benzothiazole derivatives involves the modulation of the Bcl-2 family of proteins. These compounds have been observed to increase the expression of pro-apoptotic proteins like Bax and Bad while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL nih.govfrontiersin.orgnih.gov. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in committing the cancer cell to undergo apoptosis.
Cell Signaling Pathway Modulation (e.g., EGFR, Akt, ATR kinase)
In addition to inducing apoptosis, benzothiazole derivatives can modulate key cell signaling pathways that are often dysregulated in cancer, thereby inhibiting cell proliferation and survival nih.gov. One of the most significant targets is the PI3K/Akt signaling pathway, which is hyperactivated in many types of cancer mdpi.com. Certain benzothiazole compounds have been shown to suppress this pathway by down-regulating the levels of phosphorylated Akt, a key signaling node that promotes cell survival and growth nih.govnih.govmdpi.com. The inhibition of Akt phosphorylation disrupts downstream signaling and contributes to the compound's cytotoxic effects nih.govnih.gov.
Another critical target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a fundamental role in cancer cell proliferation. Novel benzothiazole-based derivatives have been specifically designed and evaluated as EGFR tyrosine kinase (EGFR-TK) inhibitors nih.govcornell.edunih.gov. These compounds are capable of binding to the ATP-binding site of the EGFR-TK domain, preventing its activation and blocking downstream signaling cascades nih.gov.
Furthermore, these derivatives can also affect the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have observed a down-regulation of phosphorylated p42/44 MAPK following treatment with certain benzothiazole compounds, indicating a multi-pronged approach to disrupting cancer cell signaling nih.govnih.gov.
Cytotoxicity against Specific Cancer Cell Lines (in vitro)
Derivatives of benzothiazole have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines in laboratory settings nih.govnih.gov. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of the cancer cells.
Research has shown that specific pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibit particularly potent and broad-spectrum activity. For instance, one such compound displayed remarkable cytotoxicity against breast cancer (SKRB-3, IC₅₀ = 1.2 nM), colon cancer (SW620, IC₅₀ = 4.3 nM), lung cancer (A549, IC₅₀ = 44 nM), and liver cancer (HepG2, IC₅₀ = 48 nM) cell lines mdpi.com. Another novel derivative, YLT322, was tested against a panel of 24 different human cancer cell lines and showed significant growth inhibition with IC₅₀ values ranging from 0.39 µM to 7.70 µM nih.govnih.gov. The tables below summarize the in vitro cytotoxic activities of several representative benzothiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Origin | IC₅₀ |
|---|---|---|---|
| Compound 7e | SKRB-3 | Breast Cancer | 1.2 nM |
| SW620 | Colon Cancer | 4.3 nM | |
| A549 | Lung Cancer | 44 nM | |
| HepG2 | Liver Cancer | 48 nM | |
| Compound 7d | A431 | Skin Cancer (Epidermoid Carcinoma) | 20 nM |
| Compound | Cancer Cell Line | Cell Line Origin | IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|
| YLT322 | Various (24 lines) | Multiple | 0.39 - 7.70 µM | nih.govnih.gov |
| PB11 | U87 | Glioblastoma | < 50 nM | mdpi.com |
| PB11 | HeLa | Cervical Cancer | < 50 nM | mdpi.com |
| Compound 19 | CCRF-CEM | Leukemia | 12 ± 2 µM | nih.gov |
| Compound 20 | CCRF-CEM | Leukemia | 8 ± 1 µM | nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | Lung Cancer | 68 µg/mL | jnu.ac.bdresearchgate.net |
Other Biological Activities from a Mechanistic Perspective (in vitro)
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, known to confer a wide spectrum of biological activities. The mechanisms underlying these effects are often attributed to the specific structural features of the derivatives, which allow them to interact with various biological targets.
Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous pathological conditions. The primary mechanisms by which these compounds exert their antioxidant effects involve direct radical scavenging and metal chelation.
Radical Scavenging: Many benzothiazole derivatives demonstrate the ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. researchgate.netmdpi.com This capacity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govresearchgate.net For instance, certain benzothiazole compounds have shown potent activity, which is sometimes attributed to the presence of specific functional groups like -NH that can act as hydrogen donors. researchgate.net The stability of the resulting radical is a key factor in its efficacy.
Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. Some benzothiazole analogues have demonstrated notable reducing power, indicating their capacity to act as electron donors and terminate radical chain reactions. mdpi.com
While specific IC₅₀ values for 1-(Benzo[d]thiazol-2-ylthio)butan-2-one are not available, the table below presents data for other benzothiazole derivatives to illustrate the antioxidant potential of this chemical class.
Table 1: Examples of Antioxidant Activity in Benzothiazole Derivatives
| Compound Structure | Assay | Activity (% Inhibition or IC₅₀) |
|---|---|---|
| 2-(Furan-2-yl)benzothiazole | DPPH (% Inhibition @ 1 mg/mL) | 10.5 ± 0.9 |
| 2-(Thiophen-2-yl)benzothiazole | DPPH (% Inhibition @ 1 mg/mL) | 12.3 ± 1.1 |
Data sourced from studies on related benzothiazole and benzimidazole structures to provide context. mdpi.com
Inflammation is a complex biological response mediated by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). The benzothiazole scaffold is a key feature in many compounds designed as anti-inflammatory agents, primarily through the inhibition of the COX pathway. researchgate.netmdpi.com
Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting these enzymes. Numerous studies have shown that benzothiazole derivatives can act as potent and, in some cases, selective inhibitors of COX-2. nih.govnih.gov This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov The anti-inflammatory action of some benzothiazoles is believed to stem from their ability to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. researchgate.net
The inhibitory potential of several benzothiazole analogues against COX isoenzymes is summarized below.
Table 2: In Vitro COX Inhibition by Representative Benzo[d]thiazole Analogues
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Compound 2c | >10 | 0.35 | >28.6 |
| Compound 2d | >10 | 0.28 | >35.7 |
| Compound 3f | 6.8 | 0.51 | 13.3 |
Data adapted from a study on a series of benzo[d]thiazole analogues. nih.gov
The benzothiazole moiety is a constituent of several compounds investigated for their antidiabetic potential. researchgate.netmdpi.comkoreascience.kr Key molecular targets include aldose reductase (ALR2) and protein tyrosine phosphatase 1B (PTP1B), enzymes that play significant roles in the pathology of diabetes and its complications. nih.govmdpi.com
Aldose Reductase (ALR2) Inhibition: ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway leads to sorbitol accumulation, causing osmotic stress and contributing to diabetic complications like neuropathy, nephropathy, and retinopathy. researchgate.netnih.gov Benzothiazole derivatives have been identified as potent inhibitors of ALR2, thereby representing a therapeutic strategy to manage these complications. researchgate.netnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of the insulin signaling pathway. mdpi.comnih.gov It dephosphorylates the insulin receptor and its substrates, thus attenuating the insulin signal. Overexpression or increased activity of PTP1B is linked to insulin resistance. researchgate.netjuniperpublishers.com Inhibition of PTP1B is therefore considered a valid therapeutic approach for type 2 diabetes. juniperpublishers.com Several benzothiazole-containing molecules have been shown to be potent and reversible inhibitors of PTP1B. researchgate.netnih.govnih.gov
Table 3: Inhibition of Antidiabetic Enzyme Targets by Benzazole Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀ or Kᵢ) |
|---|---|---|
| Thiazolidine-2,4-dione/benzazole hybrid | PTP1B | IC₅₀ = 9.6 ± 0.5 μM |
| Benzothiazole benzimidazole (S)-IZD derivative | PTP1B | Potent, competitive inhibition |
| 2-Aminobenzothiazole (B30445) derivative (8d) | Aldose Reductase (ALR2) | IC₅₀ < 10 µM |
Data compiled from studies on various benzothiazole and related benzazole derivatives. nih.govnih.govnih.govnih.gov
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of ligands with their biological targets at a molecular level. biointerfaceresearch.comwjarr.comajchem-a.com These studies provide insights into the specific interactions that govern inhibitory activity and can guide the design of more potent and selective compounds. mdpi.comhep.com.cnnih.govsemanticscholar.org Such analyses have been widely applied to benzothiazole derivatives to understand their engagement with various enzymes. nih.govnih.govnih.govresearchgate.net
Interaction with COX-2: Docking studies of benzothiazole-thiazole hybrids have shown that these molecules can fit into the active site of the COX-2 enzyme. Key interactions often involve hydrogen bonding with critical amino acid residues such as Ser530 and Tyr385, while the benzothiazole ring may form hydrophobic interactions within the active site channel, contributing to the stability of the ligand-enzyme complex. rsc.orgrsc.orgnih.gov
Interaction with Aldose Reductase (ALR2): Molecular docking of benzothiazole-based inhibitors into the ALR2 active site has revealed that the benzothiazole moiety can form π-π stacking and hydrophobic interactions with residues like Trp111, Phe122, and Tyr48. nih.govresearchgate.net The carboxylate group, common in many ALR2 inhibitors, typically forms ionic and hydrogen bond interactions with the anionic binding pocket residues, including Tyr48, His110, and Trp111. researchgate.net
Interaction with PTP1B: The PTP1B enzyme has a primary catalytic site and a secondary, non-catalytic site that can be exploited for inhibitor binding. Docking studies of benzothiazole-containing inhibitors have shown that the benzothiazole ring can interact with a secondary binding pocket, while other parts of the molecule form hydrogen bonds with catalytic residues like Cys215 and Asp181 in the primary active site. nih.govresearchgate.net An X-ray co-crystal structure of a benzothiazole benzimidazole inhibitor with PTP1B confirmed that the benzimidazole portion forms bidentate hydrogen bonds with Asp48, while the benzothiazole moiety interacts with a solvent-exposed surface region. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability. Simulations performed on benzothiazole derivatives complexed with targets like p56lck kinase and S. aureus MurD have been used to confirm the stability of binding conformations predicted by docking. biointerfaceresearch.comnih.gov These studies analyze parameters like root-mean-square deviation (RMSD) to ensure that the ligand remains stably bound within the active site.
Table 4: Summary of Predicted Molecular Interactions for Benzothiazole Scaffolds with Biological Targets
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference Compound Class |
|---|---|---|---|
| COX-2 | Ser530, Tyr385, Arg120 | Hydrogen Bonding, Hydrophobic | Benzothiazole-Thiazole Hybrids |
| Aldose Reductase (ALR2) | Tyr48, His110, Trp111, Phe122 | Hydrogen Bonding, π-π Stacking, Hydrophobic | Benzothiazolone Carboxylic Acids |
| PTP1B | Cys215, Asp181, Arg221, Asp48 | Hydrogen Bonding, Hydrophobic | Thiazolidine-2,4-dione/Benzazole Hybrids |
This table summarizes general findings from docking studies on various benzothiazole derivatives. researchgate.netrsc.orgresearchgate.net
Structure Activity/property Relationship Sar/spr Studies and Molecular Design Principles
Influence of Substituents on Biological Activity Profiles
While specific studies detailing the influence of substituents on the biological activity of 1-(benzo[d]thiazol-2-ylthio)butan-2-one are scarce, research on analogous benzothiazole (B30560) structures provides valuable insights into potential SAR trends. Modifications to both the benzothiazole ring and the side chain can significantly modulate the biological activity of these compounds.
For instance, in a series of 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives, the nature and position of substituents on an indole (B1671886) moiety attached to the acetohydrazide side chain were shown to impact anti-inflammatory activity. nih.gov A derivative with a 5-chloroindole (B142107) substituent exhibited greater anti-inflammatory activity compared to one with a 7-chloroindole (B1661978) moiety, highlighting the sensitivity of activity to the positional chemistry of even distant substituents. nih.gov This suggests that substitutions on the butan-2-one moiety of the title compound could similarly influence its biological profile.
Furthermore, studies on other benzothiazole derivatives have demonstrated that the introduction of electron-withdrawing or electron-donating groups on the benzothiazole ring can alter their anticancer and antimicrobial activities. nih.gov For example, the presence of groups like nitro or cyano at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity in certain series of compounds. mdpi.com
Table 1: Hypothetical Influence of Substituents on the Biological Activity of this compound Analogues
| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |
| Benzothiazole Ring (e.g., C4, C5, C6, C7) | Electron-withdrawing (e.g., -NO2, -Cl) | May enhance antimicrobial or anticancer activity. |
| Benzothiazole Ring (e.g., C4, C5, C6, C7) | Electron-donating (e.g., -OCH3, -CH3) | Could modulate receptor binding and selectivity. |
| Butanone Chain | Modifications to the methyl or ethyl group | Likely to affect metabolic stability and target interaction. |
This table is illustrative and based on general principles and findings from related benzothiazole series, not on specific experimental data for this compound.
Conformational Analysis and its Impact on Binding Affinity
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The flexibility of the thioether linkage and the butanone side chain in this compound allows it to adopt multiple conformations. The specific conformation that is recognized by and binds to a receptor or enzyme active site is known as the bioactive conformation.
Computational studies on other benzothiazole derivatives have been used to explore their conformational landscapes and to predict binding modes with target proteins. mdpi.com Such analyses can identify low-energy conformations that are likely to be relevant for biological activity and can guide the design of more rigid analogs that are "locked" in a bioactive conformation, potentially leading to increased binding affinity and selectivity. Docking studies on related benzothiazole structures have shown that the benzothiazole moiety can engage in key interactions, such as pi-sulfur interactions, with amino acid residues in a protein's binding pocket. mdpi.com The conformation of the side chain is critical for positioning the molecule correctly for these and other interactions, such as hydrogen bonding or hydrophobic interactions.
Ligand Efficiency and Druggability Descriptors
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per heavy atom. It is a useful tool for comparing the "quality" of different hits from a screening campaign and for guiding the optimization of lead compounds. Other "druggability" descriptors, such as lipophilic ligand efficiency (LLE), also provide valuable guidance in the design of compounds with a balance of potency and favorable physicochemical properties.
While specific ligand efficiency or other druggability descriptors for this compound have not been reported, the benzothiazole scaffold itself is considered a valuable fragment in drug discovery. nih.gov The calculation of these metrics for any observed biological activity of the title compound would be a standard step in evaluating its potential as a starting point for a drug discovery program.
Fragment-Based Design and Scaffold Hopping Strategies
Fragment-Based Design: The benzothiazole core is a common fragment found in many biologically active molecules and is often identified as a hit in fragment-based screening campaigns. nih.gov The this compound molecule itself can be deconstructed into the benzothiazole-2-thiol fragment and a butan-2-one side chain. In a fragment-based drug design (FBDD) approach, the benzothiazole-2-thiol fragment could be identified as a binder to a biological target. Subsequent optimization would involve growing the fragment by adding side chains, such as the butan-2-one moiety, to pick up additional interactions with the target and increase potency. nih.gov
Scaffold Hopping: Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for a core molecular scaffold while retaining or improving biological activity. nih.gov This approach is often used to explore new chemical space, improve physicochemical properties, or circumvent existing patents. Starting from the this compound scaffold, a scaffold hopping approach could involve replacing the benzothiazole ring with other bicyclic heteroaromatic systems, such as benzoxazole, benzimidazole, or indazole, to assess if similar biological activities can be achieved with a novel chemical series. nih.gov
Emerging Applications and Interdisciplinary Research Directions
Coordination Chemistry of 1-(Benzo[d]thiazol-2-ylthio)butan-2-one and its Derivatives
The benzothiazole (B30560) moiety is a significant scaffold in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The presence of both nitrogen and sulfur atoms provides multiple coordination sites, allowing for the design of ligands with specific geometries and electronic properties.
The design of ligands based on the this compound framework leverages its potential as a bidentate or even polydentate ligand. The thiazole (B1198619) nitrogen and the thioether sulfur are primary sites for metal coordination. Furthermore, the ketone functional group can be chemically modified to introduce additional donor atoms, enhancing the ligand's denticity and allowing for the formation of highly stable chelate complexes.
The synthesis of such ligands typically involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole (B37678) and an α-haloketone, such as 1-chloro-butan-2-one. This straightforward synthesis allows for the introduction of various substituents on both the benzothiazole ring and the butanone chain, enabling fine-tuning of the ligand's steric and electronic properties. This tunability is crucial for controlling the geometry, stability, and reactivity of the resulting metal complexes.
The coordination behavior of benzothiazole-based ligands has been explored with a range of metal ions, including cobalt, ruthenium, iron, rhodium, palladium, platinum, and gold. biointerfaceresearch.comrdd.edu.iqanjs.edu.iq The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. biointerfaceresearch.comthescipub.com
Table 1: Examples of Metal Complexes with Benzothiazole-Based Ligands
| Ligand Type | Coordinated Metal Ions | Observed Geometry | Reference |
| Benzothiazole Imine Base | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |
| 2-Thioacetic acid benzothiazole | Fe(III), Rh(III), Pd(II), Pt(IV), Au(III) | Monomer Structures Proposed | rdd.edu.iqanjs.edu.iq |
| 2-Thioacetic acid benzothiazole | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral, Square Planar (Cu) | thescipub.com |
| 2-(2′-Aminophenyl)benzothiazole | Co(II), Ni(II) | Cis- and Trans-isomers Proposed | mdpi.com |
| Benzothiazole Bipyridine | Ru(II) | - | nih.gov |
This table is interactive. You can sort and filter the data.
Metal complexes incorporating benzothiazole thioether ligands are gaining attention for their potential catalytic activities. The electronic properties of the benzothiazole ring system can influence the electron density at the metal center, thereby modulating its catalytic reactivity. Ruthenium complexes, in particular, are widely studied for their diverse catalytic applications, including hydrogenation, transfer hydrogenation, and C-H bond activation. nih.govmdpi.comresearchgate.net
For instance, Ru(II) and Ru(III) complexes with benzothiazole-derived ligands have been investigated for various chemical transformations. biointerfaceresearch.comnih.govresearchgate.net The combination of the soft sulfur donor from the thioether and the π-accepting character of the benzothiazole ring can stabilize different oxidation states of the metal, which is a key requirement for many catalytic cycles. While specific catalytic studies on complexes of this compound are not yet prevalent, the broader class of benzothiazole-metal complexes shows promise in areas like stereoselective reductions and oxidative coupling reactions. nih.govmdpi.com Similarly, cobalt complexes have been explored for their catalytic roles, such as in enantioselective C-H bond activation. nih.govuobasrah.edu.iq
Applications in Materials Science and Electronic Devices
The inherent electronic and photophysical properties of the benzothiazole core make it an attractive component for advanced materials. Its rigid, planar structure and extended π-conjugation are beneficial for creating materials with tailored electronic and optical characteristics.
Benzothiazole derivatives are recognized as valuable building blocks for electroactive materials. rdd.edu.iq The electron-accepting nature of the benzothiazole unit, combined with its planar structure, facilitates π-π stacking and efficient charge transport in the solid state. When incorporated into a polymer backbone, the benzothiazole moiety can significantly influence the material's electrochemical properties, such as its HOMO/LUMO energy levels and oxidation/reduction potentials. nih.gov
Polymers containing benzothiazole units have been synthesized and investigated for their potential in electronic devices. researchgate.net These conjugated polymers can exhibit semiconducting behavior upon doping with electron donors or acceptors, with electrical conductivity increasing significantly. rdd.edu.iq The ability to tune the electronic properties by modifying the chemical structure of the benzothiazole monomer makes these materials promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The ability of the benzothiazole scaffold to coordinate with metal ions and its favorable photophysical properties make it an excellent platform for the development of chemical sensors. mdpi.com Many benzothiazole-based compounds exhibit fluorescence, which can be modulated upon binding to a specific analyte. The nitrogen and sulfur atoms of the benzothiazole core can act as selective binding sites for metal ions. researchgate.net
Researchers have designed and synthesized benzothiazole-based chemosensors for the selective and sensitive detection of various metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. researchgate.netacs.orgnih.gov The sensing mechanism often involves a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength (ratiometric sensing) upon complexation with the target ion. acs.orgnih.govias.ac.in For example, a sensor might exhibit a dramatic color change from colorless to yellow or a significant fluorescence enhancement upon binding to Zn²⁺. acs.orgnih.gov The detection limits for these sensors can be very low, reaching nanomolar concentrations. acs.orgspectroscopyonline.com This high sensitivity and selectivity make them suitable for monitoring trace levels of ions in biological and environmental samples. spectroscopyonline.comnih.gov
The benzothiazole moiety has been successfully incorporated into various polymer architectures to create functional materials. Monomers containing the benzothiazole unit can be polymerized through different methods, including electropolymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, to yield polymers with unique properties. nih.govrsc.org
For instance, polybenzobisazoles containing benzothiazole pendent groups have been prepared, resulting in rigid-rod polymers with high thermal stability and modulus values suitable for high-performance fibers. dtic.mil In another approach, a methacrylic monomer carrying a redox-responsive benzothiazole-disulfide group was synthesized and copolymerized. rsc.org These polymers can be used to create coatings that allow for the reversible attachment and release of molecules like fluorescent dyes or cell-adhesive peptides, which has significant potential in biomedical applications. rsc.org The development of polybenzothiazines, analogous to well-known polybenzoxazines, is also being explored, with expectations of unique advantages such as higher flame retardancy and adhesion to metal substrates due to the presence of sulfur. rsc.org
Use as Chemical Probes for Biological System Interrogation
Research into the application of this compound as a chemical probe for the interrogation of biological systems is an emerging area. While the broader class of benzothiazole-containing compounds has shown significant promise in the development of fluorescent probes for detecting various analytes within living cells, specific studies focusing on this compound are not extensively documented in publicly available research. nih.govnih.govresearchgate.net
The core benzothiazole structure is known to be a valuable fluorophore, and its derivatives have been successfully utilized to create probes that can detect ions, reactive oxygen species, and biomolecules like cysteine. nih.govnih.govresearchgate.net For instance, different benzothiazole-based probes have been developed for the detection of Cu2+, S2-, and Zn2+ ions, as well as hydrogen peroxide, with applications in cellular imaging. nih.govnih.gov However, at present, there is no specific data detailing the use of this compound for such purposes. Further investigation would be required to determine if this particular compound possesses the necessary photophysical properties and selective reactivity to function as a chemical probe.
Role in Agrochemical Research (e.g., fungicides, insecticides)
In the field of agrochemical research, compounds containing the benzothiazole scaffold are recognized for their wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. mdpi.comnih.gov This has made the benzothiazole ring a key structural motif in the discovery of new agricultural chemicals. mdpi.comnih.gov
The following table summarizes the fungicidal activity of a related benzothiazole derivative, highlighting the potential of this class of compounds in agrochemical research.
| Compound Name | Target Fungi | EC50 (μg/mL) | Preventative Potency (%) |
| N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Cercospora arachidicola | < 2 | Not specified |
| N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Four kinds of fungi tested | < 10 | Not specified |
| N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani Kühn | Not specified | 90.6 |
| Imidazole derivative of the above | Rhizoctonia solani Kühn | Not specified | 81.3 |
Conclusion and Future Research Perspectives
Summary of Key Academic Discoveries and Contributions Related to 1-(Benzo[d]thiazol-2-ylthio)butan-2-one
Academic research on the benzothiazole (B30560) scaffold has established it as a "privileged" structure in medicinal chemistry due to its presence in a multitude of pharmacologically active agents. pcbiochemres.comnih.gov Discoveries pertinent to the class of compounds to which this compound belongs can be summarized by synthetic accessibility and demonstrated biological potential.
Synthetic Methodologies: The synthesis of 2-substituted benzothiazoles is well-established, typically involving the condensation of 2-aminothiophenol (B119425) with various functional groups like aldehydes, ketones, or acids. mdpi.commdpi.comekb.eg For thioether derivatives, a common and efficient method involves the reaction of 2-mercaptobenzothiazole (B37678) with alkyl or aryl halides. nih.gov Specifically, compounds structurally similar to this compound have been synthesized by reacting 2-mercaptobenzothiazole with α-haloketones, such as 2-bromo-1-phenylethan-1-one, often under microwave irradiation to achieve excellent yields. nih.gov These established routes provide a reliable foundation for the future synthesis of the title compound.
Biological Activities of Related Compounds: Benzothiazole derivatives exhibit a remarkable range of biological activities. Research has consistently demonstrated their potential as:
Anticancer Agents: Many benzothiazole-containing molecules have shown significant antiproliferative effects against various cancer cell lines. nih.govnih.govresearchgate.net
Antimicrobial Agents: The benzothiazole nucleus is a core component of compounds with potent antibacterial and antifungal properties. pcbiochemres.comnih.gov
Anti-inflammatory Agents: Certain derivatives have been identified as effective anti-inflammatory compounds. pharmacyjournal.in
Anticonvulsant and Antiviral Agents: The structural motif is also explored for its utility in developing anticonvulsant and antiviral drugs. nih.govpharmacyjournal.in
These findings for the broader class of benzothiazole thioether ketones strongly suggest that this compound is a promising candidate for biological investigation.
Unresolved Research Questions and Challenges
Despite the foundational knowledge of benzothiazoles, significant gaps and challenges remain, particularly concerning the specific molecule this compound.
Lack of Specific Data: The most immediate unresolved question is the absence of dedicated studies on this compound. Its specific physicochemical properties, spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry), and X-ray crystal structure have yet to be reported in scientific literature.
Undefined Biological Profile: While related compounds are biologically active, the specific activity profile of this compound remains unknown. Key questions include:
What is its primary biological target?
Does it exhibit selective cytotoxicity toward cancer cells?
What is its spectrum of activity against pathogenic bacteria and fungi?
What are its structure-activity relationships compared to other aliphatic ketone derivatives of 2-mercaptobenzothiazole?
Synthetic Optimization: While general synthetic routes are known, challenges in optimizing the synthesis for this specific non-aromatic ketone derivative may exist. This includes maximizing yield, ensuring purity, and developing scalable, environmentally benign ("green") protocols. mdpi.com
Potential Directions for Future Academic and Methodological Development
The current gaps in knowledge provide a clear roadmap for future research. The following directions are critical for elucidating the scientific value of this compound.
Targeted Synthesis and Full Characterization: The foremost step is the deliberate synthesis and purification of the compound. Following synthesis, a complete structural and physicochemical characterization is necessary to establish a verified reference for all future studies.
Comprehensive Biological Screening: A broad-based biological screening is essential to identify its primary pharmacological activities. This should include:
Antiproliferative assays against a panel of human cancer cell lines. nih.gov
Antimicrobial assays against clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens. nih.gov
Enzyme inhibition assays against common drug targets like kinases, carbonic anhydrase, or lipoxygenase, where other benzothiazoles have shown activity. pharmacyjournal.in
Computational and Mechanistic Studies: To complement experimental work, computational studies can accelerate discovery. Molecular docking and Density Functional Theory (DFT) studies can predict potential biological targets, elucidate binding modes, and explain the compound's electronic structure, guiding the design of more potent analogues. nih.gov
Development of Green Synthetic Methodologies: Future work should focus on developing sustainable synthesis methods. This includes exploring the use of non-toxic solvents, reusable catalysts, and energy-efficient techniques like microwave-assisted synthesis to align with the principles of green chemistry. mdpi.commdpi.com
Broader Impact of Research on Benzothiazole Thioether Ketones in Chemical and Biological Sciences
Research into benzothiazole thioether ketones, including this compound, has a significant broader impact. It drives innovation in medicinal chemistry by providing novel molecular scaffolds for the development of new therapeutic agents to combat pressing health issues like cancer and antibiotic resistance. pcbiochemres.comnih.govnih.gov The exploration of these compounds contributes to fundamental organic chemistry by advancing synthetic methodologies for creating complex heterocyclic systems. mdpi.comorganic-chemistry.org
Furthermore, studying the structure-activity relationships within this specific chemical class provides deeper insights into the molecular interactions that govern biological processes. Understanding how the interplay between the benzothiazole core, the flexible thioether link, and the reactive ketone functionality influences biological activity is crucial for the rational design of next-generation drugs and bioactive materials.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
